2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with an iodine atom and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiazole ring, sulfonylation, and iodination. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity. For instance, the thiazole ring can be synthesized through a cyclization reaction involving amido-nitriles under mild conditions . Finally, the iodination step can be performed using iodine or iodinating agents under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the iodine atom could result in various functionalized benzamides .
Scientific Research Applications
2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-iodo-N,N-bis(2-nitrophenylsulfonyl)aniline: This compound has a similar structure but with different substituents on the benzene ring.
N-(4-nitrophenyl)acetamide: Another compound with a nitrophenyl group, but with different functional groups attached.
Uniqueness
2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is unique due to its combination of an iodine atom, a thiazole ring, and a nitrophenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C16H10IN3O5S2 |
---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-iodo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H10IN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21) |
InChI Key |
PGMNYNLQGYVIKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.